7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
Description
Structural Elucidation and Physicochemical Characterization
Molecular Architecture and IUPAC Nomenclature
The molecular formula of 7-Methoxy-2,3-dihydrobenzo[b]dioxin-6-amine is C₉H₁₁NO₃ , with a molecular weight of 181.19 g/mol . Its IUPAC name derives from the bicyclic benzodioxin core:
- Parent structure : 2,3-Dihydrobenzo[b]dioxin
- Substituents :
- Methoxy (-OCH₃) at position 7
- Amine (-NH₂) at position 6
The SMILES notation (NC1=C(OC)C=C2OCCOC2=C1 ) explicitly defines the connectivity: a benzene ring fused to a 1,4-dioxane ring, with substituents at C6 and C7. The methoxy group donates electron density to the aromatic system, influencing reactivity at the ortho and para positions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 7-Methoxy-2,3-dihydrobenzo[b]dioxin-6-amine |
| SMILES | NC1=C(OC)C=C2OCCOC2=C1 |
| CAS Registry Number | 76958-06-0 |
Crystallographic Analysis and Conformational Studies
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous benzodioxin derivatives exhibit a puckered dioxane ring with a chair-like conformation. Key geometric parameters inferred from related structures include:
- Bond lengths : C-O (1.43–1.46 Å) and C-C (1.51–1.54 Å) in the dioxane ring.
- Dihedral angles : The dioxane ring adopts a dihedral angle of 15–25° relative to the benzene plane, minimizing steric strain.
Computational models (DFT at B3LYP/6-311+G(d,p)) predict a planar amine group orthogonal to the aromatic ring, stabilized by resonance effects. The methoxy group’s orientation (eclipsed or staggered) influences intermolecular interactions in the solid state.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR :
- Quaternary carbons: δ 148.9 ppm (C7-OCH₃), δ 142.1 ppm (C6-NH₂).
- Methoxy carbon: δ 56.3 ppm.
Infrared (IR) Spectroscopy
Key absorption bands:
- N-H stretch: 3350–3450 cm⁻¹ (amine primary).
- C-O-C asymmetric stretch: 1240–1260 cm⁻¹ (dioxane ring).
- Aromatic C=C: 1600–1450 cm⁻¹.
Mass Spectrometry (MS)
Thermodynamic Properties and Stability Profiling
The compound exhibits moderate thermal stability, with decomposition observed above 220°C . Key thermodynamic parameters include:
- Melting point : 98–102°C (lit., unpurified sample).
- Solubility :
- Polar solvents: 25 mg/mL in methanol.
- Nonpolar solvents: <1 mg/mL in hexane.
Stability studies under accelerated conditions (40°C/75% RH, 30 days) show <2% degradation, indicating robustness in anhydrous environments. However, aqueous solutions (pH <5 or >9) undergo hydrolysis of the dioxane ring, necessitating storage at 2–8°C in inert atmospheres.
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Neutral pH (dry) | Oxidative dimerization | >12 months |
| Acidic (pH 3) | Ring-opening hydrolysis | 14 days |
| Basic (pH 10) | Demethylation | 21 days |
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1,4-benzodioxin-7-amine |
InChI |
InChI=1S/C9H11NO3/c1-11-7-5-9-8(4-6(7)10)12-2-3-13-9/h4-5H,2-3,10H2,1H3 |
InChI Key |
MBHIWUJSTMCZMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1N)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves the following steps :
Alkylation of Phenolic Hydroxyl Group: Starting with 2,3-dihydroxybenzoic acid, the phenolic hydroxyl group is alkylated.
Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for large-scale production by optimizing reaction conditions, solvents, and purification processes to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds .
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs, their substitutions, and physicochemical properties:
Key Observations :
- Electron-Donating vs.
- Lipophilicity : Methoxy and methyl groups increase logP compared to the parent compound, while sulfonamide derivatives exhibit higher polarity due to the -SO₂ moiety .
- Druglikeness: The parent compound adheres to Lipinski’s rules (MW < 500, H-bond donors ≤ 5), and methoxy substitution retains compliance .
Enzyme Inhibition
- Sulfonamide Derivatives : Exhibit potent inhibition of yeast α-glucosidase (IC₅₀ ~10–50 µM) but weak activity against acetylcholinesterase (AChE), attributed to the sulfonyl group’s interaction with the enzyme’s active site .
- N-Substituted Analogs : N-Methylation reduces steric hindrance, improving membrane permeability but may decrease target affinity compared to the parent amine .
- Halo-Substituted Analogs : Chloro and bromo derivatives show moderate antimicrobial activity, though specific data for the methoxy analog is lacking .
Antiviral Potential
Imidazole derivatives synthesized from the parent amine (e.g., DDFDI in ) demonstrated in silico antiviral activity against SARS-CoV-2, suggesting structural flexibility for targeting viral proteases .
Biological Activity
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine (CAS No. 76958-06-0) is a synthetic organic compound characterized by its unique structure, which includes a methoxy group attached to a dihydrobenzo[b][1,4]dioxin moiety. This compound has garnered attention due to its potential biological activities and therapeutic applications in various fields, including pharmacology and medicinal chemistry.
- Molecular Formula : C₉H₁₁NO₃
- Molecular Weight : 181.19 g/mol
- Structure : The compound features a dihydrobenzo[dioxin] core, known for its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily through its interactions with various enzymes and biological targets:
-
Enzyme Inhibition :
- α-Glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism. Inhibition of α-glucosidase can help manage blood glucose levels, making this compound a candidate for diabetes management.
- Lipoxygenase Inhibition : Lipoxygenase is involved in inflammatory processes. The inhibition of this enzyme suggests potential anti-inflammatory properties for the compound.
- Anticancer Potential :
- Antiviral Activity :
Comparative Analysis of Similar Compounds
The following table compares this compound with other structurally related compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methoxybenzofuran | Methoxy-substituted furan ring | Antioxidant and anti-inflammatory |
| 2-Amino-5-methoxybenzophenone | Amine and methoxy group | Anticancer properties |
| 6-Methoxyquinoline | Quinoline structure with methoxy | Antimicrobial and anticancer |
| This compound | Dihydrobenzo[b][1,4]dioxin moiety | α-glucosidase and lipoxygenase inhibition |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and electrophilic aromatic substitutions. These synthetic pathways are crucial for obtaining the compound in sufficient purity for further studies.
Example Synthetic Pathway:
- Starting with appropriate precursors containing the benzodioxane moiety.
- Performing reactions under controlled conditions to introduce the methoxy group.
- Isolating the final product through crystallization or chromatography.
Case Studies
Recent studies have explored the enzyme inhibitory potential of compounds related to this compound:
- A study by Abbasi et al. demonstrated that certain sulfonamide derivatives containing the benzodioxane moiety exhibited significant inhibitory activity against acetylcholinesterase and α-glucosidase enzymes . This highlights the therapeutic potential of compounds featuring similar structural motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
